3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
(5Z)-3-(BUTAN-2-YL)-5-({2-[(2-METHOXYETHYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(BUTAN-2-YL)-5-({2-[(2-METHOXYETHYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone moiety. Key reagents include 2-methoxyethylamine, butan-2-yl bromide, and various sulfur-containing compounds. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(BUTAN-2-YL)-5-({2-[(2-METHOXYETHYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethylamine and butan-2-yl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
(5Z)-3-(BUTAN-2-YL)-5-({2-[(2-METHOXYETHYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(BUTAN-2-YL)-5-({2-[(2-METHOXYETHYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5Z)-3-(BUTAN-2-YL)-5-({2-[(2-METHOXYETHYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of pyrido[1,2-a]pyrimidine and thiazolidinone structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O3S2/c1-5-13(3)24-19(26)15(29-20(24)28)10-14-17(21-8-9-27-4)22-16-7-6-12(2)11-23(16)18(14)25/h6-7,10-11,13,21H,5,8-9H2,1-4H3/b15-10- |
InChI Key |
VUKKELVGIVVTQI-GDNBJRDFSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOC)SC1=S |
Origin of Product |
United States |
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